Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Overview
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-2-(phenylhydrazono)butanoate is 1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has a density of 1.1±0.1 g/cm3, a boiling point of 339.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.2±23.2 °C . The index of refraction is 1.535 .Scientific Research Applications
Structural Analysis and Synthesis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been the subject of various structural analyses and synthesis studies. For instance, a new compound was synthesized using ethyl 3-oxo-2-(phenylhydrazono)butanoate, and its structure was analyzed using X-ray diffraction, revealing a monoclinic P21 space group with detailed cell parameters (Wu, 2014). Additionally, condensation reactions involving this compound have led to the synthesis of specific pyrazolone structures stabilized by strong intramolecular hydrogen bonds (Liu et al., 2007).
Inhibition of Sortase A Transpeptidase
Research has identified ethyl 3-oxo-2-(phenylhydrazono)butanoate as a potential inhibitor of sortase A transpeptidase, which plays a role in tackling Gram-positive pathogens. Its derivatives showed promising antibiofilm activity against various Staphylococcus species (Maggio et al., 2016).
Reactivity Studies
Studies on the reactivity of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted. For example, its reaction with singlet oxygen yields 2-oxo-3-(phenylhydrazono)-butanoic acid, suggesting its potential as an antioxidant drug in medical applications (Amekura et al., 2022).
Antimicrobial Activity
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been used in the synthesis of compounds with observed antimicrobial activity. These compounds were tested against various bacteria and fungi, demonstrating significant activity (Sarvaiya et al., 2019).
Heterocyclization Reactions
The compound has been involved in heterocyclization reactions, leading to the formation of thiadiazolotriazinediones and thiatriazinothioxapyridazines, suggesting its utility in the synthesis of diverse heterocyclic compounds (Dhar & Daniel, 1991).
Crystal Structure and Computational Studies
The crystal structure and computational studies of derivatives of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been conducted, revealing details about molecular interactions and energy frameworks, contributing to the understanding of its chemical properties (M. et al., 2022).
Electrochemical Oxidation
Electrochemical oxidation studies of ethyl 3-oxo-2-(phenylhydrazono)butanoate have been performed, indicating its potential applications in electrochemical processes and possibly in the development of electrochemical sensors (Goyal et al., 1987).
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOYLSNEVXNJG-ALCKFIOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(phenylhydrazono)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Heating diazoaminobenzene with active methylene compounds
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